Phenobarbital-d5 (ethyl-d5) Phenobarbital-d5 (ethyl-d5) Phenobarbital-d5 (ethyl-d5) (Item No. 21353) is intended for use as an internal standard for the quantification of phenobarbital (Item No. 9001494) by GC- or LC-MS. Phenobarbital is characterized as a barbiturate. Phenobarbital-d5 (ethyl-d5) is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 73738-05-3
VCID: VC0163061
InChI: InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2
SMILES: CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Molecular Formula: C12H12N2O3
Molecular Weight: 237.27 g/mol

Phenobarbital-d5 (ethyl-d5)

CAS No.: 73738-05-3

Reference Standards

VCID: VC0163061

Molecular Formula: C12H12N2O3

Molecular Weight: 237.27 g/mol

Phenobarbital-d5 (ethyl-d5) - 73738-05-3

CAS No. 73738-05-3
Product Name Phenobarbital-d5 (ethyl-d5)
Molecular Formula C12H12N2O3
Molecular Weight 237.27 g/mol
IUPAC Name 5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2
Standard InChIKey DDBREPKUVSBGFI-ZBJDZAJPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
SMILES CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Canonical SMILES CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Description Phenobarbital-d5 (ethyl-d5) (Item No. 21353) is intended for use as an internal standard for the quantification of phenobarbital (Item No. 9001494) by GC- or LC-MS. Phenobarbital is characterized as a barbiturate. Phenobarbital-d5 (ethyl-d5) is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Synonyms 5-(ethyl-
Reference 1.Johnson, L.L. and Garg, U. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS). Methods Mol. Biol. 603, 65-74 (2010).
PubChem Compound 12249714
Last Modified Nov 11 2021
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